molecular formula C9H13N3 B1531781 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole CAS No. 2098078-48-7

5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole

Cat. No.: B1531781
CAS No.: 2098078-48-7
M. Wt: 163.22 g/mol
InChI Key: JNKNTOYPPVGKHT-UHFFFAOYSA-N
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Description

5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are characterized by a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Chemistry: In chemistry, 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its triazole ring is known to interact with various biological targets, making it useful in drug discovery.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be used as a chemical intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole typically involves the reaction of propargylamine with tert-butyl isocyanate under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the propargylamine attacks the isocyanate group, forming the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions can involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives.

Mechanism of Action

The mechanism by which 5-tert-butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecule.

Comparison with Similar Compounds

  • 1-(tert-Butyl)-4-(prop-2-yn-1-yloxy)benzene

  • tert-Butyl prop-2-yn-1-ylcarbamate

  • Prop-2-yn-1-ylbenzene

Uniqueness: 5-tert-Butyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole stands out due to its unique structural features, such as the tert-butyl group and the triazole ring

Properties

IUPAC Name

5-tert-butyl-1-prop-2-ynyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-5-6-12-8(7-10-11-12)9(2,3)4/h1,7H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKNTOYPPVGKHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=NN1CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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